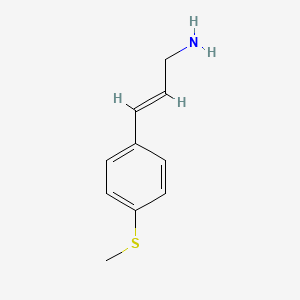
4-Methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a benzene ring substituted with a methyl group, a morpholine-4-sulfonyl group, and a sulfonyl fluoride group
Métodos De Preparación
The synthesis of 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonation of 4-methylbenzene with chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate can then be reacted with morpholine to form the morpholine-4-sulfonyl derivative. Finally, the sulfonyl chloride group is converted to the sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride .
Análisis De Reacciones Químicas
4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound can be used to modify proteins and other biomolecules through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic and can react with nucleophiles such as amines and thiols. The reaction typically proceeds through the formation of a sulfonamide or sulfonate ester, which can modify the activity of biomolecules or materials .
Comparación Con Compuestos Similares
Similar compounds to 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride include:
4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride: This compound is similar but has a sulfonyl chloride group instead of a sulfonyl fluoride group. It is also used in organic synthesis and has similar reactivity.
4-methyl-3-(morpholine-4-sulfonyl)benzoic acid: This compound has a carboxylic acid group instead of a sulfonyl fluoride group.
The uniqueness of 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride lies in its sulfonyl fluoride group, which provides distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H14FNO5S2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-methyl-3-morpholin-4-ylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C11H14FNO5S2/c1-9-2-3-10(19(12,14)15)8-11(9)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
Clave InChI |
UMWSVDGSRLXFSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)F)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)


methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)



![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)
![2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13547637.png)
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)

![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)
